molecular formula C13H14N2O2 B5220471 5-phenyl-N-propyl-3-isoxazolecarboxamide

5-phenyl-N-propyl-3-isoxazolecarboxamide

Cat. No.: B5220471
M. Wt: 230.26 g/mol
InChI Key: BNMORIDRNBJMEI-UHFFFAOYSA-N
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Description

5-Phenyl-N-propyl-3-isoxazolecarboxamide is a synthetic small molecule characterized by a phenyl-substituted isoxazole core linked to a propyl carboxamide group.

Properties

IUPAC Name

5-phenyl-N-propyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-8-14-13(16)11-9-12(17-15-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMORIDRNBJMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NOC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is soluble in dmso, which suggests it could be administered in a solution form for better absorption and bioavailability.

Result of Action

The activation of YAP by PY-60 stimulates the expansion of epidermal keratinocytes. Keratinocytes are the major cellular component of the epidermis, the outermost layer of the skin. Therefore, PY-60 could potentially be used in therapies aimed at promoting skin regeneration.

Action Environment

It’s worth noting that the storage temperature for py-60 is recommended to be between -10 to -25°c, suggesting that temperature could affect its stability.

Biochemical Analysis

Biochemical Properties

5-Phenyl-N-propyl-3-isoxazolecarboxamide interacts with several enzymes and proteins. It binds directly to annexin A2 (ANXA2), causing its liberation and activation of YAP

Cellular Effects

The compound influences cell function by activating YAP-dependent transcriptional programs in multiple cell types. This can impact cell signaling pathways, gene expression, and cellular metabolism. The specific cellular processes affected by this compound are still being researched.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules such as ANXA2. This leads to the activation of YAP, which can result in changes in gene expression. The exact mechanism of action is still under study.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 5-phenyl-N-propyl-3-isoxazolecarboxamide with two structurally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound Phenyl (C₆H₅), Propylamide (C₃H₇) C₁₃H₁₄N₂O₂ 230.26 (calc.) Moderate lipophilicity, compact structure
5-Phenyl-N-(2-thienylmethyl)-3-isoxazolecarboxamide Phenyl (C₆H₅), Thienylmethylamide (C₅H₅S-CH₂) C₁₅H₁₂N₂O₂S 284.33 Increased aromaticity (thiophene), higher molecular weight
N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide Thiophene (C₄H₃S), Cyclopropylamide (C₃H₅) C₁₄H₁₂N₂O₂S 272.32 Dual heterocyclic system (thiophene + isoxazole), enhanced steric complexity

Key Observations

The cyclopropylamide group in the thiophene-containing analog (CAS 1632463-24-1) may improve metabolic stability due to the rigid cyclopropane ring .

This contrasts with the simpler phenyl group in the target compound .

Steric and Synthetic Complexity :

  • The N-(2-thienylmethyl) substituent (CAS 712348-08-8) increases steric bulk compared to the propyl group, which may reduce solubility but improve target selectivity .
  • The cyclopropyl-thiophene hybrid (CAS 1632463-24-1) represents a more synthetically challenging scaffold, likely requiring multi-step functionalization .

Table 2: Hypothetical Pharmacological Profiles

Compound Predicted Target Class Potential Advantage
This compound Kinases (e.g., JAK, EGFR) Optimized logP for blood-brain barrier penetration
5-Phenyl-N-(2-thienylmethyl)-3-isoxazolecarboxamide Serine proteases (e.g., thrombin) Enhanced target affinity via thiophene interactions
N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide Antimicrobial agents Dual heterocycles disrupt bacterial membranes

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